(-)-Trimethaphan Camphorsulfonate
Description
Properties
Molecular Formula |
C32H41N2O5S2+ |
|---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C22H25N2OS.C10H16O4S/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h1-6,8-11,19-21H,7,12-16H2;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t19-,20-,21-,26?;7-,10+/m01/s1 |
InChI Key |
HALWUDBBYKMYPW-HHKLIZPNSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1C[C@H]2[C@@H]3[C@H](C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Ii. Chemical Synthesis and Advanced Characterization
Synthetic Methodologies for (-)-Trimethaphan Camphorsulfonate
The creation of (-)-Trimethaphan Camphorsulfonate involves intricate chemical processes, ranging from established historical methods to modern catalytic strategies.
An established pathway for the synthesis of the trimethaphan (B611479) cation is linked to the Roche synthesis of biotin. This method involves the reaction of (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene with a Grignard reagent, specifically 3-ethoxypropylmagnesium bromide. This is followed by a reduction step and subsequent ring closure to form the core thiophanium structure. The final step in producing the specified salt is the conversion to the (+)-b-camphorsulfonate salt. nih.gov This diastereomeric salt formation is a classical method for resolving chiral compounds.
While specific emerging synthetic pathways for (-)-Trimethaphan Camphorsulfonate are not extensively documented in publicly available literature, advancements in the synthesis of related polycyclic thiophanium salts suggest potential new routes. Modern organic synthesis trends towards more efficient and stereoselective methods, which could be applied to new syntheses of the trimethaphan cation.
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. For a molecule like (-)-Trimethaphan Camphorsulfonate, several catalytic approaches could be envisioned. The synthesis of the tetrahydrothiophene (B86538) core, for instance, can be achieved through the catalytic hydrogenation of thiophene (B33073) and its derivatives using palladium-based catalysts. drugbank.com
Furthermore, the synthesis of heterocyclic compounds often employs phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), to facilitate reactions between reactants in different phases. escholarship.org Asymmetric catalysis, using chiral catalysts to control the stereochemical outcome, is a powerful tool for producing specific enantiomers. Chiral thiourea-ammonium salts have been used as bifunctional catalysts in the asymmetric synthesis of dihydropyridines, a strategy that could potentially be adapted for the enantioselective synthesis of the trimethaphan cation or its precursors. nih.gov Camphor sulfonic acid itself has been utilized as an organocatalyst in multi-component reactions to produce heterocyclic compounds. researchgate.net
| Catalytic Approach | Potential Application in Trimethaphan Synthesis | Reference |
| Palladium-catalyzed hydrogenation | Synthesis of the tetrahydrothiophene ring system | drugbank.com |
| Phase-transfer catalysis (e.g., TBAB) | Facilitating reactions in multiphasic systems | escholarship.org |
| Asymmetric organocatalysis (e.g., chiral thiourea-ammonium salts) | Enantioselective formation of the chiral core | nih.gov |
| Camphor sulfonic acid catalysis | As a chiral catalyst in the formation of heterocyclic rings | researchgate.net |
Achieving research-grade purity is paramount. For a chiral quaternary ammonium (B1175870) salt like (-)-Trimethaphan Camphorsulfonate, purification strategies focus on removing impurities and separating diastereomers. The formation of diastereomeric salts with a chiral counter-ion, in this case, camphorsulfonate, is a primary method for chiral resolution. rsc.org The differing physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization. ucl.ac.ukchiralpedia.comresearchgate.net
The purification process can be optimized by careful selection of solvents and control of crystallization conditions like temperature and concentration. rsc.orgchiralpedia.com Techniques such as digestion, where the crystalline material is briefly heated in a solvent, can also be employed to enhance purity. gavinpublishers.com For quaternary ammonium salts, precipitation from aqueous solutions by the addition of water-miscible organic solvents or amines is another effective purification method. researchgate.net Ion-exchange chromatography is also a viable technique for the purification of such charged molecules.
| Purification Technique | Principle | Application to (-)-Trimethaphan Camphorsulfonate |
| Fractional Crystallization | Separation of diastereomers based on differential solubility. | Isolation of the desired (-)-trimethaphan diastereomer. rsc.orgucl.ac.ukchiralpedia.comresearchgate.net |
| Solvent Precipitation | Reducing the solubility of the salt to induce crystallization. | Removal of soluble impurities. |
| Digestion | Brief heating of crystals in a solvent to remove impurities. | Improving the purity of the crystalline product. gavinpublishers.com |
| Ion-Exchange Chromatography | Separation based on charge. | Purification of the quaternary ammonium cation. |
Comprehensive Analytical Techniques for Structural Elucidation
The definitive identification and structural confirmation of (-)-Trimethaphan Camphorsulfonate rely on a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be critical for the characterization of (-)-Trimethaphan Camphorsulfonate.
¹H NMR spectroscopy would provide detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) groups, the protons of the fused ring system, and the protons of the camphorsulfonate counter-ion.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be particularly valuable for the analysis of (-)-Trimethaphan Camphorsulfonate, as it can provide a highly accurate mass measurement of the molecular ion. escholarship.org
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and confirmation of the identity of (-)-Trimethaphan Camphorsulfonate. This method offers high resolution and sensitivity, allowing for the separation, identification, and quantification of the active pharmaceutical ingredient (API) as well as any potential impurities.
The principles of HPLC are centered around the distribution of the analyte between a stationary phase (packed into a column) and a mobile phase (a solvent or mixture of solvents). For a compound like (-)-Trimethaphan Camphorsulfonate, which consists of a bulky organic cation (Trimethaphan) and an organic sulfonate anion (Camphorsulfonate), a reversed-phase HPLC method is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
The separation mechanism relies on the differential partitioning of the compound and its impurities between the two phases. The trimethaphan cation and camphorsulfonate anion will have distinct retention times based on their hydrophobicity and interaction with the stationary phase. The identity of (-)-Trimethaphan Camphorsulfonate is confirmed by comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard.
Purity is assessed by analyzing the chromatogram for the presence of any additional peaks, which may correspond to starting materials, by-products of the synthesis, or degradation products. The area of these impurity peaks relative to the main peak of (-)-Trimethaphan Camphorsulfonate allows for their quantification. Method validation is conducted according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose. mdpi.comnih.gov
A typical HPLC method for the analysis of camphorsulfonic acid, a component of the target compound, has been developed using a mixed-mode column, which can operate in anion-exchange mode. helixchrom.com For the complete analysis of (-)-Trimethaphan Camphorsulfonate, a reversed-phase or ion-pairing method would be suitable. While a specific validated method for the title compound is not publicly available in the provided search results, a representative set of HPLC parameters can be extrapolated from general knowledge and similar compound analyses. nih.govresearchgate.netresearchgate.net
Interactive Table: Representative HPLC Parameters for the Analysis of (-)-Trimethaphan Camphorsulfonate
| Parameter | Value | Description |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column providing good resolution for a wide range of compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid), Gradient Elution | Acetonitrile acts as the organic modifier, and trifluoroacetic acid is an ion-pairing agent that improves peak shape for the ionic components. A gradient elution is often necessary to resolve all components in a reasonable time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | A common UV wavelength for the detection of aromatic compounds like the benzyl groups in trimethaphan. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Iii. Molecular and Cellular Mechanisms of Pharmacological Action
Mechanism of Ganglionic Blockade
(-)-Trimethaphan Camphorsulfonate is classified as a ganglionic blocking agent. drugbank.com Its primary mechanism involves the interruption of cholinergic transmission at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located within the autonomic ganglia. This blockade affects both the sympathetic and parasympathetic nervous systems. nih.gov
The cornerstone of trimethaphan's action is its role as a competitive antagonist at nicotinic acetylcholine receptors. drugbank.comnih.gov It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on these receptors at the postsynaptic membrane. drugbank.com By occupying these sites without activating the receptor, trimethaphan (B611479) prevents the binding of ACh and the subsequent depolarization of the postsynaptic neuron, thereby blocking the transmission of nerve impulses across the ganglion. This non-depolarizing competitive antagonism is a key feature of its pharmacological profile. nih.gov Studies on isolated rat and frog muscle have shown that trimethaphan attenuates the twitch tension induced by nerve stimulation, although it is significantly less potent than d-tubocurarine. nih.gov Unlike the reversal of d-tubocurarine's effects by neostigmine, the inhibitory effect of trimethaphan is potentiated by this acetylcholinesterase inhibitor. nih.gov
The concept of postsynaptic membrane stabilization by trimethaphan can be understood as a direct consequence of its interaction with the ion channels of the nicotinic receptor. Research on isolated neuromuscular preparations indicates that trimethaphan's action is associated with the blockade of endplate ionic channels. nih.gov Unlike classical competitive antagonists like d-tubocurarine that primarily interact with the acetylcholine recognition site, trimethaphan appears to act on the ion channel component of the receptor. nih.gov By blocking these channels, it prevents the influx of cations that would normally follow acetylcholine binding, thus stabilizing the postsynaptic membrane in a non-depolarized state and rendering it unresponsive to excitatory stimuli. This is further supported by findings that trimethaphan, in contrast to d-tubocurarine or succinylcholine, does not protect the acetylcholine receptors from persistent blockade by alpha-bungarotoxin, suggesting a different site of action from the ACh binding site itself. nih.gov
Identification and Characterization of Primary Molecular Targets
The primary molecular targets of (-)-Trimethaphan Camphorsulfonate are the nicotinic acetylcholine receptors, a diverse family of ligand-gated ion channels composed of various subunit combinations.
Specific interactions of trimethaphan with neuronal nAChR subunits have been identified. It is known to act as an antagonist at the neuronal acetylcholine receptor subunit alpha-10. drugbank.com The alpha-10 subunit, often in combination with the alpha-9 subunit, forms nAChRs that are prominently expressed in the inner ear and are involved in modulating auditory stimuli. drugbank.com Trimethaphan is also listed as an antagonist of the neuronal acetylcholine receptor subunit alpha-4. drugbank.com The alpha-4 subunit is a component of one of the most abundant types of nicotinic receptors in the brain, typically forming heteromers with the beta-2 subunit (α4β2). These receptors are crucial for a variety of neurological functions. Further research has shown that trimethaphan displaces the binding of 3H-nicotine in the rat cerebral cortex, indicating its interaction with central nicotinic receptors. drugbank.com
Quantitative analysis of trimethaphan's binding affinity for nicotinic receptors has been determined through radioligand binding assays. In studies using rat cerebral cortex preparations, trimethaphan was found to displace 3H-nicotine from its binding sites. The following table summarizes the reported inhibition constant (Kᵢ) for trimethaphan.
| Compound | Radioligand | Tissue | Kᵢ (μM) | Reference |
|---|---|---|---|---|
| (-)-Trimethaphan Camphorsulfonate | 3H-Nicotine | Rat Cerebral Cortex | 621 | drugbank.com |
This relatively high Kᵢ value suggests a lower affinity for the nicotine (B1678760) binding site in the cortex compared to other nicotinic ligands. drugbank.com
Electrophysiological Investigations of Neuronal Transmission Inhibition
Electrophysiological studies provide direct evidence of the inhibitory effects of (-)-Trimethaphan Camphorsulfonate on neuronal transmission. Patch-clamp studies on bovine adrenomedullary chromaffin cells, which express neuronal-type nicotinic receptors, have demonstrated that trimethaphan causes a dose-dependent reduction in the amplitude of inward currents evoked by acetylcholine. nih.govnih.gov This directly illustrates its ability to block the function of nicotinic receptor ion channels.
Modulatory Effects on Action Potentials in Isolated Ganglia
Studies on isolated ganglia have provided crucial insights into how (-)-Trimethaphan Camphorsulfonate modulates synaptic transmission, which is the foundation for action potential generation in postganglionic neurons. Research on rat submandibular ganglion cells has demonstrated that trimethaphan exerts a concentration-dependent effect on the excitatory postsynaptic currents (e.s.c.s) and miniature synaptic currents (m.s.c.s) that are the precursors to action potentials.
As the concentration of trimethaphan is increased to the 15-25 µM range, a distinct effect on the fast component of the e.s.c. emerges, with a clear shortening of its duration. nih.gov This indicates a more complex interaction with the nAChR at higher concentrations, potentially involving a different binding state or mechanism.
These findings highlight that trimethaphan's primary mechanism in modulating ganglionic action potentials is through the blockade of the underlying synaptic currents. By reducing the amplitude and altering the kinetics of these currents, it decreases the likelihood of the postsynaptic membrane reaching the threshold for firing an action potential.
Table 1: Modulatory Effects of (-)-Trimethaphan on Synaptic Currents in Isolated Rat Submandibular Ganglion Cells
| Concentration Range | Effect on Excitatory Postsynaptic Current (e.s.c.) | Effect on Miniature Synaptic Current (m.s.c.) |
|---|---|---|
| 2-10 µM | Reduced amplitude, with a more pronounced reduction of the slow component. No change in the time course of either component. | Reduced amplitude. |
| 15-25 µM | Shortened duration of the fast component. | Data not available. |
Data sourced from research on rat submandibular ganglion cells. nih.gov
Insights from Patch-Clamp Electrophysiology
Patch-clamp electrophysiology studies have further elucidated the molecular interactions of (-)-Trimethaphan Camphorsulfonate with nicotinic acetylcholine receptors at the single-channel level. Investigations using bovine adrenomedullary chromaffin cells, which are neuron-like cells rich in nAChRs, have provided quantitative data on the inhibitory potency of trimethaphan.
In these studies, trimethaphan was shown to cause a dose-dependent and reversible reduction in the amplitude of inward currents evoked by acetylcholine (ACh). The concentration of trimethaphan required to inhibit 50% of the maximal ACh-evoked current (IC50) was estimated to be 0.33 µM when the cell membrane was held at a potential of -60 mV. This demonstrates a potent inhibitory effect at the receptor level.
A key finding from these patch-clamp experiments is that the inhibitory action of trimethaphan is voltage-independent. This means that its ability to block the nAChR does not change with variations in the membrane potential of the cell. This characteristic distinguishes it from some other nicotinic antagonists whose blocking action is sensitive to the membrane voltage. The voltage-independent nature of the block suggests that trimethaphan's binding site on the receptor is not located deep within the ion channel pore, where the electric field of the membrane would influence its interaction.
Table 2: Patch-Clamp Electrophysiology Findings for (-)-Trimethaphan on Bovine Adrenomedullary Chromaffin Cells
| Parameter | Value | Experimental Conditions |
|---|---|---|
| IC50 | 0.33 µM | Inhibition of acetylcholine-evoked inward currents. |
| Voltage Dependence | Voltage-independent | Membrane potential held at -60 mV. |
Data from a patch-clamp study on bovine adrenomedullary chromaffin cells.
Iv. Preclinical Pharmacological Research and in Vitro Studies
Modulation of Autonomic Nervous System Activity in Preclinical Models
(-)-Trimethaphan Camphorsulfonate effectively reduces sympathetic tonic input to the vascular smooth muscle and the myocardium. derangedphysiology.com This blockade of sympathetic ganglia leads to vasodilation, an increase in peripheral blood flow, and a subsequent decrease in blood pressure. nih.gov In preclinical models, the administration of trimethaphan (B611479) has been shown to inhibit the release of norepinephrine (B1679862), a key neurotransmitter of the sympathetic nervous system. nih.gov The reduction in sympathetic tone is a primary mechanism for its hypotensive effects. nih.gov Studies comparing the hemodynamic effects of trimethaphan and sodium nitroprusside in anesthetized dogs revealed that both drugs decreased total peripheral resistance. nih.gov However, trimethaphan was found to decrease mesenteric blood flow and increase mesenteric vascular resistance, while increasing femoral blood flow and markedly decreasing femoral vascular resistance. nih.gov This suggests a redistribution of cardiac output, favoring the dilated skin and muscle vascular beds. nih.gov
In addition to its effects on the sympathetic nervous system, (-)-Trimethaphan Camphorsulfonate also blocks vagal (parasympathetic) neurotransmission. derangedphysiology.com The blockade of the parasympathetic ganglia can lead to various effects on organ systems that are predominantly under parasympathetic control. For instance, this can result in ileus (reduced gastrointestinal motility), bladder atony (decreased bladder muscle tone), and pupil dilation. derangedphysiology.com Research in women has suggested that blocking the parasympathetic nervous system may require a higher dosage of trimethaphan, possibly due to the anatomical location of parasympathetic ganglia on the target organs. nih.gov
Direct Cellular and Tissue-Level Pharmacological Effects
Beyond its ganglionic blocking activity, in vitro studies have revealed that (-)-Trimethaphan Camphorsulfonate also exerts direct effects at the cellular and tissue levels, particularly on vascular smooth muscle.
Preclinical research has demonstrated that (-)-Trimethaphan Camphorsulfonate has direct vasodilatory properties. nih.gov In studies using helically cut strips of dog arteries, trimethaphan at concentrations of 10⁻⁵ to 10⁻³ M caused a dose-related relaxation in cerebral, mesenteric, and femoral arteries that were pre-contracted with prostaglandin F2 alpha. nih.gov This relaxation was not affected by atropine, propranolol, diphenhydramine, cimetidine, aminophylline, or indomethacin, indicating a mechanism independent of common receptor pathways. nih.gov The vasodilatory effect was more pronounced in extracerebral arteries compared to cerebral arteries. nih.gov
Dose-Dependent Relaxation of Dog Arteries by (-)-Trimethaphan Camphorsulfonate
| Concentration (M) | Artery Type | Pre-contraction Agent | Observed Effect | Citation |
|---|---|---|---|---|
| 10⁻⁵ - 10⁻³ | Cerebral, Mesenteric, Femoral | Prostaglandin F2 alpha | Dose-related relaxation | nih.gov |
| - | Extracerebral vs. Cerebral | Prostaglandin F2 alpha | Greater relaxation in extracerebral arteries | nih.gov |
| - | Phenylephrine-contracted vs. PGF2 alpha-contracted | Phenylephrine, Prostaglandin F2 alpha | Greater relaxation in phenylephrine-contracted arteries | nih.gov |
At higher concentrations, (-)-Trimethaphan Camphorsulfonate exhibits alpha-adrenergic blocking activity. nih.gov In vitro studies on dog mesenteric arteries have shown that trimethaphan at concentrations of 10⁻⁴ to 10⁻³ M shifted the dose-response curve for norepinephrine to the right, which is characteristic of a competitive antagonist. nih.gov Furthermore, treatment with trimethaphan at these concentrations protected alpha-adrenergic receptors from persistent blockade by phenoxybenzamine. nih.gov It is important to note that trimethaphan did not influence the contractile response to 25 mM KCl, suggesting its action is specific to alpha-adrenoreceptors and not a general depression of smooth muscle contractility. nih.gov
Alpha-Adrenoreceptor Antagonist Activity of (-)-Trimethaphan Camphorsulfonate in Dog Mesenteric Arteries
| Concentration (M) | Agonist/Antagonist | Observed Effect | Citation |
|---|---|---|---|
| 10⁻⁴ - 10⁻³ | Norepinephrine | Shifted the dose-response curve to the right | nih.gov |
| 10⁻⁴ - 10⁻³ | Phenoxybenzamine | Protected alpha-adrenergic receptors from persistent blockade | nih.gov |
| - | 25 mM KCl | Failed to influence the contractile response | nih.gov |
Influence on Neurotransmitter and Cotransmitter Release
Preclinical research indicates that (-)-Trimethaphan Camphorsulfonate's primary mechanism of action is the blockade of nicotinic acetylcholine (B1216132) receptors at autonomic ganglia, which in turn influences the release of neurotransmitters from postganglionic neurons. Studies on isolated guinea-pig oesophagus have demonstrated that trimethaphan potently inhibits the contractile smooth muscle responses to vagal stimulation, which is a process dependent on ganglionic activation. This suggests that trimethaphan's effect is primarily at the ganglionic synapse, preventing the initial signal for neurotransmitter release from the postganglionic nerve endings.
Interaction with Endocrine Regulation (e.g., Aldosterone Secretion) in Preclinical Models
Detailed preclinical studies specifically investigating the direct interaction of (-)-Trimethaphan Camphorsulfonate with endocrine regulation, particularly its effect on aldosterone secretion, are limited in the currently available scientific literature. As a ganglionic blocking agent, trimethaphan's primary pharmacological action is to inhibit neurotransmission in the autonomic nervous system. While the autonomic nervous system can influence endocrine function, direct studies on trimethaphan's effects on the adrenal cortex and subsequent aldosterone release have not been extensively reported.
The regulation of aldosterone secretion is a complex process primarily controlled by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium concentrations. While sympathetic nervous system activity can modulate renin release and, consequently, aldosterone secretion, the specific contribution of ganglionic blockade by trimethaphan to this process in preclinical models has not been well-elucidated.
Comparative Pharmacological Profiling
Distinctive Features Among Ganglionic Blocking Agents (e.g., Hexamethonium (B1218175), Mecamylamine)
(-)-Trimethaphan Camphorsulfonate belongs to the class of ganglionic blocking agents, which also includes compounds like hexamethonium and mecamylamine. While they share the common mechanism of blocking nicotinic acetylcholine receptors in autonomic ganglia, they exhibit several distinctive features in their pharmacological profiles.
One of the key distinctions is trimethaphan's direct vasodilatory effect on vascular smooth muscle, a property not shared by hexamethonium. In studies on dog arteries, trimethaphan caused a dose-related relaxation, whereas hexamethonium did not relax the arteries. Furthermore, in high concentrations, trimethaphan has been shown to possess an alpha-adrenergic blocking action.
In terms of potency, a study on the isolated guinea-pig oesophagus found the relative potency for inhibiting the response of smooth muscle to vagal stimulation to be trimethaphan > mecamylamine > hexamethonium. Conversely, for producing tetanic fade in oesophageal striated muscle, the relative potency was mecamylamine > trimethaphan > hexamethonium. The antinicotinic potency of trimethaphan in dog mesenteric arteries was found to be approximately one-fourth that of hexamethonium.
Mecamylamine differs from both trimethaphan and hexamethonium in its chemical structure (a secondary amine) and its ability to cross the blood-brain barrier, leading to central nervous system effects. Additionally, the inhibitory effect of mecamylamine on nicotinic receptors of sympathetic neurons has been shown to be use-dependent, unlike that of hexamethonium, suggesting different sites of action on the receptor.
Table 1: Comparative Features of Ganglionic Blocking Agents
| Feature | (-)-Trimethaphan Camphorsulfonate | Hexamethonium | Mecamylamine |
|---|---|---|---|
| Primary Mechanism | Competitive antagonist at ganglionic nicotinic receptors. | Competitive antagonist at ganglionic nicotinic receptors. | Non-competitive antagonist at ganglionic nicotinic receptors. |
| Direct Vasodilation | Yes | No | No |
| Alpha-Adrenergic Blockade | At high concentrations | No | No |
| CNS Penetration | No | No | Yes |
| Use-Dependent Blockade | Not reported | No | Yes |
| Relative Potency (Vagal Stimulation) | High | Low | Medium |
Comparison with Other Classes of Autonomic Modulators (e.g., Sodium Nitroprusside, Nicardipine, Labetalol, Atropine)
The pharmacological profile of (-)-Trimethaphan Camphorsulfonate can be further understood by comparing it with other classes of autonomic modulators that are also used to control blood pressure and autonomic reflexes.
Sodium Nitroprusside: Both trimethaphan and sodium nitroprusside are potent vasodilators used for inducing hypotension. However, their mechanisms and hemodynamic effects differ significantly. Sodium nitroprusside is a direct nitric oxide donor, leading to arterial and venous vasodilation. In a comparative study in dogs, sodium nitroprusside caused a slight tachycardia, while trimethaphan produced bradycardia. Furthermore, trimethaphan was found to decrease renal blood flow, whereas it was maintained or increased with sodium nitroprusside. In a study on thoracic aortic cross-clamping in dogs, trimethaphan resulted in a higher spinal cord perfusion pressure compared to sodium nitroprusside, as it did not increase cerebrospinal fluid pressure.
Nicardipine: Nicardipine is a calcium channel blocker that causes arterial vasodilation. A study comparing the effects of nicardipine and trimethaphan for deliberate hypotension in rats found that at moderate hypotension, nicardipine and trimethaphan had no significant effect on the microcirculation of the mesentery, unlike prostaglandin E1.
Labetalol: Labetalol is an adrenergic antagonist that blocks both alpha-1 and non-selective beta-adrenergic receptors. Its mechanism of action is fundamentally different from trimethaphan's ganglionic blockade. While both drugs lower blood pressure, labetalol does so by reducing peripheral vascular resistance (via alpha-blockade) and preventing a reflex tachycardia (via beta-blockade). In contrast, trimethaphan's effect is a more generalized blockade of the entire autonomic nervous system output.
Atropine: Atropine is a muscarinic receptor antagonist, acting at the postganglionic parasympathetic nerve endings. Its primary autonomic effect is the blockade of the parasympathetic nervous system. In contrast, trimethaphan blocks both parasympathetic and sympathetic ganglia. A study on dog arteries showed that the vasodilatory effect of trimethaphan was not influenced by atropine, indicating that trimethaphan's direct vasodilatory action is not mediated by muscarinic receptors.
Table 2: Comparison with Other Autonomic Modulators
| Agent | (-)-Trimethaphan Camphorsulfonate | Sodium Nitroprusside | Nicardipine | Labetalol | Atropine |
|---|---|---|---|---|---|
| Primary Mechanism | Ganglionic blockade (nicotinic antagonist) | Nitric oxide donor | Calcium channel blocker | Alpha-1 and Beta-adrenergic antagonist | Muscarinic antagonist |
| Primary Site of Action | Autonomic ganglia | Vascular smooth muscle | Vascular smooth muscle | Adrenergic receptors | Muscarinic receptors |
| Effect on Heart Rate | Bradycardia or attenuated tachycardia | Tachycardia | Variable | Bradycardia or stable | Tachycardia |
| Effect on Both Sympathetic & Parasympathetic Systems | Yes | No (indirect reflex activation) | No (indirect reflex activation) | Yes (sympathetic blockade) | Yes (parasympathetic blockade) |
V. Structure Activity Relationships Sar and Analog Development
Structural Determinants of Pharmacological Specificity and Distribution
The unique structure of trimethaphan (B611479), particularly its charged nature, plays a pivotal role in its pharmacological specificity and distribution in the body.
(-)-Trimethaphan is a sulfonium (B1226848) compound, which means it possesses a permanent positive charge. nih.gov This feature is functionally analogous to the quaternary ammonium (B1175870) group found in many other ganglionic blocking agents. nih.gov The presence of this charge is a key determinant of the drug's peripheral selectivity.
The blood-brain barrier is a highly lipophilic barrier that restricts the passage of charged molecules from the bloodstream into the central nervous system (CNS). Because trimethaphan is a charged molecule, it does not readily cross this barrier. nih.gov This property confines its action primarily to the periphery, specifically the autonomic ganglia, where it acts as a non-depolarizing competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govpocketdentistry.com By competing with the endogenous neurotransmitter acetylcholine at these receptors, trimethaphan blocks nerve impulses in both the sympathetic and parasympathetic nervous systems. nih.gov This mechanism of action at peripheral ganglia, without significant CNS effects, is a direct consequence of its charged structure.
The specificity of trimethaphan and other quaternary ammonium compounds for peripheral nicotinic receptors is a well-established principle in pharmacology. The interaction at the receptor site is thought to involve a cation-π interaction between the positively charged group of the drug and aromatic amino acid residues in the binding pocket of the nAChR. mdpi.com
The same physicochemical properties that confer peripheral selectivity to trimethaphan also significantly influence its bioavailability. The permanent charge that limits its passage across the blood-brain barrier also hinders its absorption from the gastrointestinal tract following oral administration.
Animal studies have indicated that trimethaphan camsylate is erratically and incompletely absorbed when given orally. mdpi.com This poor oral bioavailability is a hallmark of many quaternary ammonium compounds, as their high polarity and charge impede passive diffusion across the lipid-rich membranes of the intestinal epithelium. Consequently, for predictable and rapid onset of action, trimethaphan was typically administered intravenously. nih.gov
While specific pharmacokinetic data from preclinical models for (-)-Trimethaphan Camphorsulfonate are not extensively detailed in publicly available literature, the general principles governing the bioavailability of charged compounds are well-understood. The following table illustrates how various physicochemical properties, characteristic of compounds like trimethaphan, generally influence oral bioavailability in preclinical models.
| Physicochemical Property | General Influence on Oral Bioavailability | Relevance to Quaternary Ammonium/Sulfonium Compounds |
|---|---|---|
| High Polarity/Charge | Decreases passive diffusion across lipid membranes. | The permanent positive charge is the primary reason for poor oral absorption. |
| Low Lipophilicity | Reduces partitioning into the lipid bilayer of enterocytes. | These compounds are inherently hydrophilic, limiting membrane permeation. |
| High Molecular Weight | Can hinder passage through cellular junctions and reduce diffusion rates. | Trimethaphan has a moderately high molecular weight, which may also contribute to its poor absorption. |
| Susceptibility to Efflux Transporters | Actively pumped out of intestinal cells back into the gut lumen. | Some charged compounds can be substrates for transporters like P-glycoprotein, further reducing bioavailability. |
Exploration of Synthetic Analogs and Derivatives for Mechanistic Insights
The synthesis and study of analogs and derivatives of a parent compound are fundamental strategies in medicinal chemistry to elucidate mechanistic insights and refine pharmacological activity. By systematically modifying the chemical structure of trimethaphan, researchers could theoretically probe which parts of the molecule are essential for its ganglionic blocking activity, its duration of action, and its side effect profile.
However, there is a notable scarcity of published research detailing the synthesis and mechanistic evaluation of specific analogs of (-)-Trimethaphan Camphorsulfonate. This may be attributable to the fact that trimethaphan itself has been largely discontinued (B1498344) from clinical use, reducing the impetus for further development and research into its derivatives. nih.gov
In principle, synthetic exploration could involve modifications at several key positions on the trimethaphan molecule:
Modification of the Benzyl (B1604629) Groups: Altering the substituents on the two benzyl rings could modulate the lipophilicity and steric bulk of the molecule, potentially affecting its binding affinity and selectivity for the nicotinic receptor.
Variation of the Counter-ion: While the camphorsulfonate anion is part of the salt form, the development of analogs could involve different salt forms to potentially alter solubility and other pharmaceutical properties.
Studies on other ganglionic blockers, such as the hexamethonium (B1218175) series, have demonstrated that the distance between two quaternary ammonium centers is a critical determinant of activity at ganglionic versus neuromuscular nicotinic receptors. While trimethaphan has a single charged center, the principles of modifying steric and electronic properties through synthesis would be applicable to understanding its interaction with its target.
Computational and Theoretical Chemistry Approaches in SAR Analysis
In the absence of extensive empirical data from synthetic analogs, computational and theoretical chemistry offer powerful tools to investigate the structure-activity relationships of (-)-Trimethaphan Camphorsulfonate. These in silico methods can model the interaction between trimethaphan and its target, the nicotinic acetylcholine receptor, at the molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com For trimethaphan, docking studies could be performed using homology models of the human ganglionic (e.g., α3β4 subtype) nicotinic acetylcholine receptor. Such studies could elucidate the specific amino acid residues within the receptor's binding pocket that interact with trimethaphan. Key interactions likely include:
Cation-π interactions: Between the positively charged sulfonium group of trimethaphan and the aromatic side chains of amino acids like tyrosine or tryptophan in the receptor.
Hydrophobic interactions: Between the benzyl groups of trimethaphan and nonpolar residues in the binding site.
Hydrogen bonding: Potentially involving the carbonyl group of the imidazolidinone ring.
Molecular dynamics (MD) simulations can complement docking studies by providing insights into the dynamic behavior of the trimethaphan-receptor complex over time. MD simulations can help to assess the stability of the docked pose and identify conformational changes in both the ligand and the receptor upon binding.
While specific computational studies focused solely on trimethaphan are not widely reported, the methodologies have been extensively applied to the nicotinic acetylcholine receptor family with other ligands. nih.govmdpi.comosti.gov These studies provide a robust framework for how computational analysis could be applied to understand the SAR of trimethaphan, potentially guiding the design of novel, more selective ganglionic blocking agents if there were a renewed interest in this pharmacological class.
Vi. Biotransformation and Chemical Stability in Research Contexts
Preclinical Disposition and Excretion Pathways
Preclinical studies, primarily in animal models, have provided foundational knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of trimethaphan (B611479).
Animal studies have indicated that the oral absorption of trimethaphan camsylate is both erratic and incomplete. nih.gov As a quaternary ammonium (B1175870) compound, its positive charge limits its ability to cross lipid cell membranes, including the blood-brain barrier, which explains its lack of central nervous system effects. wikipedia.org This inherent charge also suggests that its distribution may be largely confined to the extracellular fluid. derangedphysiology.com One source indicates a volume of distribution (VOD) of 0.6 L/kg, supporting its confinement to the extracellular fluid. derangedphysiology.com
The primary route of elimination for trimethaphan is renal, with the majority of the drug being excreted unchanged in the urine. wikipedia.org This process involves both glomerular filtration and active secretion by the kidneys. nih.gov While the bulk of the compound is cleared intact, there is evidence to suggest that it may undergo some metabolism. One potential metabolic pathway is hydrolysis by pseudocholinesterase. nih.gov In vitro studies have shown that trimethaphan is a potent noncompetitive inhibitor of pseudocholinesterase, which could imply it is also a substrate for this enzyme.
It has been noted that trimethaphan can cross the placenta. nih.gov
| Parameter | Finding | Supporting Evidence/Context |
|---|---|---|
| Oral Absorption | Erratic and incomplete | Animal studies have demonstrated poor absorption from the gastrointestinal tract. nih.gov |
| Distribution | Primarily confined to extracellular fluid | As a charged sulfonium (B1226848) compound, it does not readily cross lipid membranes like the blood-brain barrier. wikipedia.org A reported VOD of 0.6 L/kg is consistent with this. derangedphysiology.com |
| Metabolism | Primarily excreted unchanged; potential for metabolism by pseudocholinesterase | The major excretory product is the parent drug. wikipedia.org In vitro studies show inhibition of pseudocholinesterase, suggesting a possible metabolic interaction. nih.gov |
| Excretion | Renal (filtration and active secretion) | The kidneys are the primary organ for clearing trimethaphan from the body. nih.gov |
| Placental Transfer | Crosses the placenta | Observed in preclinical studies. nih.gov |
Chemical Reactivity and Potential Degradation Mechanisms
The chemical stability of (-)-Trimethaphan Camphorsulfonate is intrinsically linked to the reactivity of its core sulfonium salt structure. Sulfonium salts are known to be susceptible to various degradation pathways, which can be explored in a research context through forced degradation studies involving hydrolysis, oxidation, and photolysis. nih.gov
The reduction of sulfonium salts is also a chemically plausible degradation pathway. The sulfonium cation can be reduced to a sulfide. The specifics of such a reaction for trimethaphan have not been detailed in the available literature.
Q & A
Q. What are the standard synthetic routes for (-)-Trimethaphan Camphorsulfonate, and how can purity be validated?
(-)-Trimethaphan Camphorsulfonate is synthesized via quaternization of a thiophanium precursor with camphorsulfonic acid. Critical steps include controlling stereochemistry and avoiding racemization. Purity validation requires chiral HPLC or capillary electrophoresis to confirm enantiomeric excess, complemented by NMR (¹H/¹³C) to verify structural integrity. Residual solvents and counterion stoichiometry should be quantified via ion chromatography or mass spectrometry .
Q. Which experimental models are most appropriate for studying its hemodynamic effects?
Canine models remain foundational due to well-characterized cardiovascular responses. Key protocols involve intravenous infusion (0.5–2 mg/kg/min) while monitoring systemic blood pressure, cardiac output (thermodilution), and regional blood flow (electromagnetic flowmetry). Baseline measurements under anesthesia (e.g., halothane) are critical to isolate drug effects from autonomic reflexes .
Q. How is (-)-Trimethaphan Camphorsulfonate quantified in biological matrices?
Reverse-phase HPLC with UV detection (λ = 210 nm) is standard. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction. For enantiomeric resolution, chiral columns (e.g., Chiralpak AD-H) with camphorsulfonate-based mobile phases improve selectivity. LC-MS/MS enhances sensitivity for low-concentration pharmacokinetic studies .
Advanced Research Questions
Q. How can contradictory hemodynamic data across species be reconciled?
Discrepancies in coronary blood flow responses (e.g., vasodilation in dogs vs. primates) arise from interspecies differences in ganglionic receptor density and compensatory mechanisms. Methodological adjustments:
Q. What factors explain the superior tabletability of camphorsulfonate salts compared to maleate?
Camphorsulfonate’s crystalline structure enhances compressibility and tensile strength (>2.0 MPa at 60–100% API load). Key parameters:
| Property | Camphorsulfonate | Maleate |
|---|---|---|
| Tensile Strength | 2.0–3.5 MPa | <1.5 MPa |
| API Load Range | 60–100% | ≤50% |
| Flowability | Moderate | Poor |
| Dry granulation trials should prioritize camphorsulfonate for high-dose formulations, while maleate requires binders (e.g., HPMC) . |
Q. How can (-)-Trimethaphan Camphorsulfonate be integrated into modern autonomic failure research?
Pair ganglionic blockade with advanced imaging (e.g., splanchnic impedance plethysmography) to quantify volume redistribution. Experimental design considerations:
Q. What methodological gaps exist in enantiomeric analysis of related compounds?
While NMR with camphorsulfonate esters resolves enantiomers (Δδ > 0.2 ppm for diastereomers), limitations include signal overlap in polyfunctional alcohols. Solutions:
- Derivatize with enantiopure camphorsulfonyl chlorides.
- Use 2D-NMR (COSY, NOESY) to assign stereochemistry.
- Cross-validate with X-ray crystallography for absolute configuration .
Guidance for Addressing Contradictions
- Data Conflict Resolution : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, discrepancies in cerebral blood flow under trimethaphan-induced hypotension (Fig. 3 in ) may reflect anesthesia type (halothane vs. methoxyflurane). Replicate studies using standardized protocols (e.g., ISO 10993 for animal models).
- Comparative Studies : Use meta-analysis tools to aggregate historical data (e.g., 1949–2020 hemodynamic studies) and identify covariates (species, dosage, measurement techniques) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
